molecular formula C11H17NO B2928446 {4-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 1016496-79-9

{4-[(Propan-2-yloxy)methyl]phenyl}methanamine

Cat. No.: B2928446
CAS No.: 1016496-79-9
M. Wt: 179.263
InChI Key: ILTZJELFPWVQJJ-UHFFFAOYSA-N
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Description

{4-[(Propan-2-yloxy)methyl]phenyl}methanamine is a benzylamine derivative featuring a para-substituted isopropoxy-methyl group on the aromatic ring. Its structure (Fig. 1) comprises a primary amine (–CH2NH2) attached to a benzene ring, with a –CH2OCH(CH3)2 substituent at the 4-position.

For example, nucleophilic substitution of bromine with isopropoxide or coupling via Mitsunobu reactions could yield the target structure.

Properties

IUPAC Name

[4-(propan-2-yloxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTZJELFPWVQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves several steps. One common method includes the reaction of 4-hydroxybenzylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

{4-[(Propan-2-yloxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(Propan-2-yloxy)methyl]phenyl}methanamine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic System Variations

Ortho vs. Para Isopropoxy Substitution
  • Such steric effects may influence receptor binding in drug design .
  • {3-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 1016717-61-5, ):
    The meta-substituted derivative lacks the symmetry of the para isomer, which could alter electronic distribution and solubility.

Naphthalene and Heterocyclic Systems
  • [2-(Propan-2-yloxy)naphthalen-1-yl]methanamine (QD-4069, ):
    The naphthalene core enhances lipophilicity and π-π stacking interactions, making it suitable for targeting hydrophobic enzyme pockets. Molecular weight: ~243 g/mol .

  • [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride ():
    The pyrimidine ring introduces hydrogen-bonding capabilities and basicity differences due to nitrogen atoms, impacting pharmacokinetics .

Functional Group Modifications

Phenoxy vs. Indole Substituents
  • Molecular weight: 267.73 g/mol .
  • {4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl}methanamine (CAS 954260-60-7, ):
    The indole group adds a planar, aromatic system that may improve binding to serotonin or dopamine receptors. Molecular weight: 238.33 g/mol .

Oxazole and Thiophene Derivatives
  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0, ):
    The oxazole ring enhances rigidity and introduces a hydrogen-bond acceptor, useful in kinase inhibitor design .

  • (5-((4-(Phenylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (Compound 8f, ):
    Sulfonyl groups improve solubility and bioavailability but may introduce toxicity risks .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Weight (g/mol) CAS Number Key NMR Shifts (δ, ppm) Yield (%) Reference
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine (Target) 179.25* Not available –CH2NH2 (~1.5–2.5) N/A
QD-1729 (Ethyl-para-isopropoxyphenyl) 191.27 953901-33-2 Aromatic H: 6.8–7.2; –OCH(CH3)2: 1.2–1.4 78–91
{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl 267.73 1262534-81-5 –CH2NH3<sup>+</sup>: 3.1–3.3; Fluorine coupling: ~7.0 37
tert-Butyl 4-(bromomethyl)benzylcarbamate 344.24 –CH2Br: 3.4–3.6; Boc group: 1.4 67–91

*Calculated based on molecular formula C11H17NO.

Biological Activity

The compound {4-[(Propan-2-yloxy)methyl]phenyl}methanamine, also known as 2-Methyl-4-(propan-2-yloxy)phenylmethanamine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, particularly focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO. The compound features a phenyl ring substituted with a propan-2-yloxy group at the 4-position and a methyl group at the 2-position. This unique substitution pattern is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Animal models have shown that the compound reduces inflammation markers such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly decreased paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to certain receptors or enzymes, modulating their activity and leading to a reduction in inflammation and microbial growth. Further mechanistic studies are needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows enhanced activity against certain pathogens. For instance, derivatives with different alkoxy substituents exhibit varying degrees of antimicrobial efficacy, highlighting the importance of chemical structure in determining biological function.

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
[4-Methyl-2-(propan-2-yloxy)phenyl]methanamineModerateLow
[2-Methyl-4-(propan-2-yloxy)phenyl]methanolLowModerate

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the pathways through which this compound exerts its effects.
  • In Vivo Studies : Further animal studies to assess therapeutic potential in chronic inflammatory conditions.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.

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